molecular formula C26H38N2O8S2 B12278183 tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate

tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate

Cat. No.: B12278183
M. Wt: 570.7 g/mol
InChI Key: HGEMCQGVWYEFFI-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are organic compounds that belong to the class of sulfonylcarbamates. These compounds are characterized by the presence of a sulfonyl group attached to a carbamate moiety. They are used in various chemical reactions and have applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

tert-Butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate can be synthesized by reacting tert-butyl carbamate with 4-methylphenylsulfonylmethyl chloride under similar conditions. The reaction is usually monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The products are then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate have several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of these compounds involves the interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are unique due to their specific structural features, which confer distinct reactivity and biological activity. Their ability to undergo various chemical reactions and interact with molecular targets makes them valuable in research and industrial applications .

Properties

Molecular Formula

C26H38N2O8S2

Molecular Weight

570.7 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate

InChI

InChI=1S/2C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4;1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h6-9H,1-5H3;5-8H,9H2,1-4H3,(H,14,15)

InChI Key

HGEMCQGVWYEFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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